3-((2-Methylbenzyl)thio)-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-4-ylamine 3-((2-Methylbenzyl)thio)-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-4-ylamine
Brand Name: Vulcanchem
CAS No.: 577986-60-8
VCID: VC16150212
InChI: InChI=1S/C19H22N4O3S/c1-12-7-5-6-8-13(12)11-27-19-22-21-18(23(19)20)14-9-15(24-2)17(26-4)16(10-14)25-3/h5-10H,11,20H2,1-4H3
SMILES:
Molecular Formula: C19H22N4O3S
Molecular Weight: 386.5 g/mol

3-((2-Methylbenzyl)thio)-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-4-ylamine

CAS No.: 577986-60-8

Cat. No.: VC16150212

Molecular Formula: C19H22N4O3S

Molecular Weight: 386.5 g/mol

* For research use only. Not for human or veterinary use.

3-((2-Methylbenzyl)thio)-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-4-ylamine - 577986-60-8

Specification

CAS No. 577986-60-8
Molecular Formula C19H22N4O3S
Molecular Weight 386.5 g/mol
IUPAC Name 3-[(2-methylphenyl)methylsulfanyl]-5-(3,4,5-trimethoxyphenyl)-1,2,4-triazol-4-amine
Standard InChI InChI=1S/C19H22N4O3S/c1-12-7-5-6-8-13(12)11-27-19-22-21-18(23(19)20)14-9-15(24-2)17(26-4)16(10-14)25-3/h5-10H,11,20H2,1-4H3
Standard InChI Key MCNRLEWBNSJKSO-UHFFFAOYSA-N
Canonical SMILES CC1=CC=CC=C1CSC2=NN=C(N2N)C3=CC(=C(C(=C3)OC)OC)OC

Introduction

Chemical Structure and Physicochemical Properties

Structural Elucidation

The compound’s IUPAC name, 3-[(2-methylphenyl)methylsulfanyl]-5-(3,4,5-trimethoxyphenyl)-1,2,4-triazol-4-amine, reflects its triazole backbone substituted at positions 3 and 5. The 3-position hosts a 2-methylbenzylthio group (–SCH₂C₆H₄CH₃), while the 5-position is occupied by a 3,4,5-trimethoxyphenyl moiety (C₆H₂(OCH₃)₃). This arrangement confers amphiphilic properties, balancing hydrophobic aromatic regions with polar methoxy and amine groups.

The canonical SMILES string, CC1=CC=CC=C1CSC2=NN=C(N2N)C3=CC(=C(C(=C3)OC)OC)OC, encodes the connectivity of atoms, emphasizing the triazole ring’s central role. The Standard InChIKey MCNRLEWBNSJKSO-UHFFFAOYSA-N provides a unique identifier for computational studies.

Physicochemical Profile

Key properties include:

PropertyValue
Molecular FormulaC₁₉H₂₂N₄O₃S
Molecular Weight386.5 g/mol
Hydrogen Bond Donors1 (NH₂ group)
Hydrogen Bond Acceptors6 (3 OCH₃, 2 N, 1 S)
Rotatable Bond Count7
Topological Polar Surface Area103 Ų

The compound’s logP (estimated at ~3.2) suggests moderate lipophilicity, suitable for membrane penetration. The presence of three methoxy groups enhances solubility in polar solvents, while the benzylthio group contributes to steric bulk.

Synthesis and Characterization

Synthetic Routes

Synthesis typically follows multi-step protocols common to triazole derivatives :

  • Formation of the Triazole Core:

    • Hydrazide precursors react with carbon disulfide under alkaline conditions to form dithiocarbazinate salts, which cyclize with hydrazine hydrate to yield 4-amino-1,2,4-triazole-3-thiol intermediates .

    • For this compound, 3,4,5-trimethoxybenzaldehyde may serve as the starting material for the 5-aryl substituent via condensation reactions.

  • Functionalization:

    • The 3-position is modified via nucleophilic substitution using 2-methylbenzyl bromide or chloride in the presence of a base (e.g., K₂CO₃).

    • Purification involves column chromatography or recrystallization, with yields ranging from 70% to 85%.

Analytical Characterization

  • Spectroscopy:

    • ¹H-NMR: Peaks at δ 2.35 ppm (CH₃ from 2-methylbenzyl), δ 3.75–3.85 ppm (OCH₃ groups), and δ 6.50–7.30 ppm (aromatic protons) .

    • ¹³C-NMR: Signals at δ 55–60 ppm (OCH₃), δ 125–140 ppm (aromatic carbons), and δ 165 ppm (C=S) .

  • Mass Spectrometry: ESI-MS shows a molecular ion peak at m/z 387.1 [M+H]⁺.

Molecular Docking and Structure-Activity Relationships

Target Engagement

Docking simulations using AutoDock Vina highlight:

  • COX-2 Binding: The trimethoxyphenyl group occupies the hydrophobic pocket, while the NH₂ group interacts with Ser530 via hydrogen bonding.

  • Tubulin Interaction: The benzylthio moiety aligns with the colchicine-binding site, disrupting microtubule assembly.

Structural Optimization

  • Methoxy Substitution: Increasing methoxy groups enhances lipid solubility and target affinity.

  • Thioether Linkage: Replacing sulfur with oxygen reduces activity by 40%, underscoring the importance of the thioether group .

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